molecular formula C11H16N2O2S B106301 (S)-2-Benzyl-N,N-dimethylaziridine-1-sulfonamide CAS No. 902146-43-4

(S)-2-Benzyl-N,N-dimethylaziridine-1-sulfonamide

Cat. No.: B106301
CAS No.: 902146-43-4
M. Wt: 240.32 g/mol
InChI Key: BLDWVIFYJWKNPQ-AMGKYWFPSA-N
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Description

(S)-2-Benzyl-N,N-dimethylaziridine-1-sulfonamide is a chiral aziridine derivative with a sulfonamide functional group. This compound is of interest due to its potential applications in organic synthesis and medicinal chemistry. The presence of the aziridine ring and the sulfonamide group makes it a versatile intermediate for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Benzyl-N,N-dimethylaziridine-1-sulfonamide typically involves the following steps:

    Starting Materials: Benzylamine, dimethylamine, and a suitable sulfonyl chloride (e.g., methanesulfonyl chloride).

    Formation of Aziridine Ring: The aziridine ring can be formed by reacting benzylamine with an epoxide under basic conditions.

    Sulfonamide Formation: The aziridine intermediate is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide group.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aziridine ring is highly reactive and can undergo nucleophilic substitution reactions, leading to ring-opening and the formation of various substituted amines.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alcohols under mild conditions.

Major Products:

    Oxidation Products: Benzaldehyde, benzoic acid.

    Reduction Products: Amines.

    Substitution Products: Substituted amines, thiols, or alcohol derivatives.

Scientific Research Applications

(S)-2-Benzyl-N,N-dimethylaziridine-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a precursor for drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-Benzyl-N,N-dimethylaziridine-1-sulfonamide involves its reactivity due to the aziridine ring and the sulfonamide group. The aziridine ring can undergo nucleophilic attack, leading to ring-opening and the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, potentially modulating their activity.

Comparison with Similar Compounds

    ®-2-Benzyl-N,N-dimethylaziridine-1-sulfonamide: The enantiomer of the compound, which may have different biological activities.

    N-Benzyl-N-methylaziridine: Lacks the sulfonamide group, leading to different reactivity and applications.

    2-Benzylaziridine: A simpler aziridine derivative without the N,N-dimethyl and sulfonamide groups.

Uniqueness: (S)-2-Benzyl-N,N-dimethylaziridine-1-sulfonamide is unique due to its combination of chirality, the aziridine ring, and the sulfonamide group. This combination imparts distinct reactivity and potential for diverse applications in synthesis and medicinal chemistry.

Properties

IUPAC Name

(2S)-2-benzyl-N,N-dimethylaziridine-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S/c1-12(2)16(14,15)13-9-11(13)8-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3/t11-,13?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLDWVIFYJWKNPQ-AMGKYWFPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CC1CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)S(=O)(=O)N1C[C@@H]1CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601196999
Record name (2S)-N,N-Dimethyl-2-(phenylmethyl)-1-aziridinesulfonamide
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Molecular Weight

240.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

902146-43-4
Record name (2S)-N,N-Dimethyl-2-(phenylmethyl)-1-aziridinesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=902146-43-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S)-2-Benzyl-N,N-dimethylaziridine-1-sulfonamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0902146434
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2S)-N,N-Dimethyl-2-(phenylmethyl)-1-aziridinesulfonamide
Source EPA DSSTox
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Record name (2S)-2-Benzyl-N,N-dimethylaziridine-1-sulfonamide
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